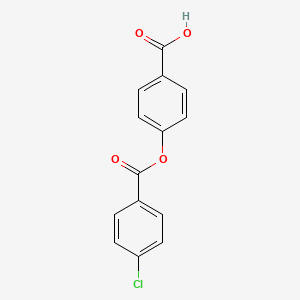

![molecular formula C7H6ClN3O2 B2781135 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride CAS No. 1067193-30-9](/img/structure/B2781135.png)

3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

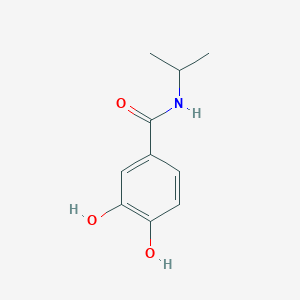

3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H6ClN3O2 and its molecular weight is 199.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacophore Design for Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including derivatives of imidazo[4,5-b]pyridine, are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of proinflammatory cytokines. Research has extensively covered the design, synthesis, and activity studies of these compounds, highlighting their significance in developing treatments targeting inflammatory responses. The selective inhibition mechanism involves binding to the ATP pocket, replacing ATP and achieving higher binding selectivity and potency compared to reference compounds like SB203580 (Scior et al., 2011).

Heterocyclic Nucleus in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to imidazo[4,5-b]pyridine, forms a crucial class of heterocyclic nucleus offering various bioactive molecules. This framework has played a pivotal role in medicinal chemistry, particularly in developing kinase inhibitors like ponatinib. Such derivatives have been explored for their therapeutic applications, underscoring the imidazo[4,5-b]pyridine scaffold's potential in creating novel medicinal compounds with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Potential in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including derivatives synthesized from imidazole, have showcased significant functionalities in organic synthesis, catalysis, and medicinal applications. These compounds have been noted for their roles in forming metal complexes, designing catalysts, and exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. This highlights the broader application potential of the imidazo[4,5-b]pyridine derivatives in advancing chemistry and drug development investigations (Li et al., 2019).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including those related to imidazo[4,5-b]pyridine, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This capability makes them suitable for use as sensing probes, in addition to their range of biological and medicinal applications. This exemplifies the versatility of imidazo[4,5-b]pyridine derivatives in contributing to both the development of optical sensors and their significant role in biological contexts (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with various targets, including ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Imidazo[4,5-b]pyridine derivatives are known to have promising pharmacokinetic properties, improving selectivity, metabolic stability, and reducing different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have a significant impact on various disease conditions, including central nervous system disorders, digestive system disorders, cancer, inflammation, etc .

Action Environment

The storage temperature for this compound is room temperature, suggesting that it is stable under normal environmental conditions .

Properties

IUPAC Name |

1H-imidazo[4,5-b]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,11,12)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVLYYICTIRDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

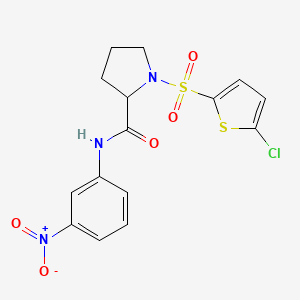

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide](/img/structure/B2781053.png)

![{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol](/img/structure/B2781058.png)

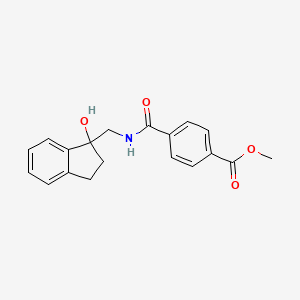

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2781062.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2781064.png)

![N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2781066.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781071.png)

![2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline](/img/structure/B2781074.png)

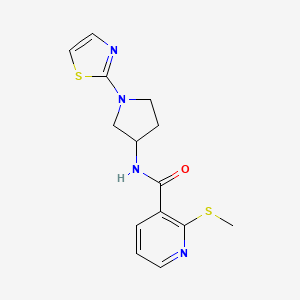

![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)